molecular formula C24H14F4N4O3 B11272661 3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272661
M. Wt: 482.4 g/mol
InChI Key: GXBIJDFCFZGIHZ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and fluorinated aromatic groups

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the quinazoline core, the introduction of the oxadiazole ring, and the attachment of the fluorinated aromatic groups. Common synthetic routes may involve the use of reagents such as 4-fluorobenzyl chloride, 4-(trifluoromethyl)benzohydrazide, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, where one substituent is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific diseases.

    Industry: Its chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups. Similar compounds may include other quinazoline derivatives or oxadiazole-containing molecules, but the specific arrangement and substitution pattern in this compound confer distinct properties and potential applications. Some similar compounds might include:

  • Quinazoline derivatives with different substituents on the aromatic rings.
  • Oxadiazole-containing compounds with variations in the attached groups.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H14F4N4O3

Molecular Weight

482.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

GXBIJDFCFZGIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F

Origin of Product

United States

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